

# Solutol® HS-15: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Solutol HS-15 |           |
| Cat. No.:            | B8082359      | Get Quote |

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Properties of Solutol® HS-15 as a Non-ionic Surfactant in Pharmaceutics.

#### Introduction

Solutol® HS-15, also known by its non-proprietary names Macrogol 15 Hydroxystearate or Polyoxyl 15 Hydroxystearate, and formerly marketed as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical formulations.[1][2] It is synthesized by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1] This unique structure, comprising a lipophilic 12-hydroxystearic acid moiety and a hydrophilic polyethylene glycol chain, imparts amphiphilic properties, making it an exceptional excipient for addressing the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs).[2]

The composition consists of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[3] This combination not only acts as a potent solubilizer but also as a co-solvent.[2] Its primary applications include enhancing the solubility and bioavailability of BCS Class II and IV drugs, developing oral and parenteral formulations, and creating advanced drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanomicelles.[2][4][5]

## **Physicochemical Properties**



Solutol® HS-15 is characterized by a set of well-defined physicochemical properties that are critical for its function in pharmaceutical formulations. These properties are summarized in the table below.

| Property                             | Value                                                                             | References |
|--------------------------------------|-----------------------------------------------------------------------------------|------------|
| Synonyms                             | Kolliphor HS 15, Polyoxyl 15<br>Hydroxystearate, Macrogol<br>(15)-hydroxystearate | [1][2]     |
| CAS Number                           | 70142-34-6; 61909-81-7                                                            | [1]        |
| Appearance                           | Colorless to off-white semi-<br>solid                                             | [1]        |
| Molecular Formula                    | (C <sub>2</sub> H <sub>4</sub> O)nC <sub>18</sub> H <sub>36</sub> O <sub>3</sub>  | [1]        |
| HLB Value                            | 16                                                                                | [2]        |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% (w/v) or 0.06 -<br>0.1 mM in aqueous media                          | [2][3][6]  |
| Micelle Hydrodynamic Radius          | 11 - 15 nm                                                                        | [2][6]     |
| pH (10% w/v in H <sub>2</sub> O)     | 5 - 7                                                                             | [1]        |
| Acid Value                           | ≤1 mg KOH/g                                                                       | [1]        |
| Hydroxyl Value                       | 90-110 mg KOH/g                                                                   | [1]        |
| Saponification Value                 | 53-63 mg/g                                                                        | [1]        |
| Water Content                        | ≤0.5%                                                                             | [1]        |

# Core Applications in Pharmaceutical Formulations Solubility and Dissolution Enhancement

Solutol® HS-15 is highly effective at increasing the aqueous solubility of poorly soluble drugs. This is achieved through two primary mechanisms: micellar solubilization and the formation of amorphous solid dispersions.



- Micellar Solubilization: Above its critical micelle concentration (CMC), Solutol® HS-15
  molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic
  shell.[2] Poorly soluble drugs can be encapsulated within these hydrophobic cores,
  effectively increasing their concentration in aqueous media.[4]
- Amorphous Solid Dispersions (ASDs): Solutol® HS-15 is an excellent carrier for producing ASDs.[4][7] By dispersing the crystalline drug within the Solutol® HS-15 matrix, the drug is converted into a higher-energy, amorphous state.[4][7] This amorphous form lacks the strong crystal lattice energy of the crystalline form, leading to significantly improved dissolution rates.[4][8]

The following table summarizes the solubility enhancement observed for various drugs when formulated with Solutol® HS-15.

| Drug             | Formulation<br>Type                          | Drug:Carrier<br>Ratio | Fold Solubility<br>Increase                   | References |
|------------------|----------------------------------------------|-----------------------|-----------------------------------------------|------------|
| Pioglitazone HCl | Solid Dispersion<br>(Solvent<br>Evaporation) | 1:7                   | ~49-fold                                      | [7]        |
| Nifedipine       | Solid Dispersion<br>(Fusion Method)          | 1:9                   | ~88-fold                                      | [9]        |
| Curcumin         | Solid Dispersion                             | 1:10                  | Significant increase                          | [10]       |
| Ritonavir        | Combination with β-Cyclodextrin              | 2% Solutol HS-<br>15  | 21.72-fold<br>(alone), 28.97-<br>fold (combo) | [11]       |
| Nateglinide      | Solid Dispersion<br>(Solvent<br>Evaporation) | 1:5                   | ~65-fold                                      | [12]       |

#### **Bioavailability Enhancement**

The enhancement of a drug's solubility and dissolution rate by Solutol® HS-15 directly translates to improved oral bioavailability.[7][13] In addition to improving the dissolution profile,



Solutol® HS-15 can also enhance drug absorption by interacting with biological membranes and inhibiting efflux transporters.[4][14]

P-glycoprotein (P-gp) Inhibition: A key mechanism for bioavailability enhancement is the inhibition of the P-glycoprotein (P-gp) efflux pump.[14][15] P-gp is an ATP-dependent transporter found in the cell membranes of the intestine, brain, and other tissues, which actively pumps a wide range of drugs out of cells, reducing their intracellular concentration and overall absorption.[15][16] Solutol® HS-15 has been shown to be an effective P-gp inhibitor, thereby increasing the intestinal absorption and bioavailability of P-gp substrate drugs.[16][17][18] The IC<sub>50</sub> value for P-gp inhibition by **Solutol HS-15** has been reported as 179.8 μΜ.[16][18]



Click to download full resolution via product page

The following table presents pharmacokinetic data from in vivo studies demonstrating the bioavailability enhancement provided by Solutol® HS-15 formulations.



| Drug                | Formulation                     | Cmax<br>Increase | AUC<br>Increase | Species       | References |
|---------------------|---------------------------------|------------------|-----------------|---------------|------------|
| Pioglitazone<br>HCl | Solid Dispersion (1:7)          | ~4-fold          | ~2.4-fold       | Not Specified | [7]        |
| Curcumin            | Solid Dispersion (1:10)         | Significant      | ~5-fold         | Rat           | [10]       |
| Genistein           | Mixed<br>Micelles<br>(HS15+L61) | Not Specified    | 3.46-fold       | Rat           | [19]       |
| Nateglinide         | Solid Dispersion (1:5)          | ~2.4-fold        | ~1.8-fold       | Rabbit        | [12]       |

#### **Advanced Drug Delivery Systems**

Solutol® HS-15 is a versatile component in the formulation of various nanocarrier systems designed for targeted or controlled drug delivery.

- Mixed Micelles: It is often combined with other surfactants or polymers, such as Pluronics (F127, L61), Soluplus®, or Vitamin E TPGS, to form binary or mixed micelle systems.[17][20]
   [21] These systems can offer advantages like smaller particle size, higher drug loading capacity, and improved stability compared to single-component micelles.[15][20]
- Nanoparticles and Nanoemulsions: Due to its excellent emulsifying and stabilizing properties, Solutol® HS-15 is used in the preparation of lipid-based nanoparticles and nanoemulsions for oral, parenteral, and ophthalmic delivery.[2][22]





Click to download full resolution via product page

# Experimental Protocols Preparation of Solid Dispersions (Solvent Evaporation Method)

This protocol is based on the methodology for preparing Pioglitazone HCl solid dispersions.[4]

• Screening: Initially, screen various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5, 1:7, 1:9) to determine the optimal ratio for solubility enhancement.[4]



- Dissolution: Dissolve the selected weight of Pioglitazone HCl and Solutol® HS-15 in a suitable organic solvent, such as ethanol, with continuous stirring until a clear solution is obtained.[12]
- Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 35-40°C).[12]
- Drying: Further dry the resulting solid mass in a hot air oven or vacuum oven to ensure complete removal of any residual solvent.[12]
- Processing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
- Characterization: Characterize the final product using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) for drug-excipient compatibility, and Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the conversion of the drug to its amorphous state.[4][7]

#### **Determination of Critical Micelle Concentration (CMC)**

This protocol describes the iodine (I2) UV spectroscopy method.[22]

- Stock Solution: Prepare a standard KI/I<sub>2</sub> solution by dissolving 1 g of iodine and 2 g of potassium iodide in 100 mL of distilled water.[22]
- Sample Preparation: Prepare a series of aqueous solutions of Solutol® HS-15 with concentrations ranging from 0.00001% to 0.5% (w/v).[22]
- Incubation: Add a small, constant aliquot (e.g., 100 μL) of the KI/I<sub>2</sub> stock solution to each surfactant solution.[22] Incubate the mixtures in the dark at a controlled temperature (e.g., 25°C) for at least 12 hours to allow for equilibrium.[22]
- Measurement: Measure the UV absorbance of each solution at 366 nm using a UV-Vis spectrophotometer.[22]
- Analysis: Plot the absorbance values against the logarithm of the surfactant concentration.
   The CMC is identified as the concentration at which a sharp increase in absorbance is



observed, indicating the partitioning of iodine into the newly formed micellar cores.[22]

#### **In Vitro Dissolution Study**

This protocol is a standard method for evaluating solid dispersions.[7][12]

- Apparatus: Use a USP Type II (paddle) dissolution apparatus.[7][12]
- Media: Perform the study in 900 mL of a relevant dissolution medium, such as 0.1 N HCl (pH 1.2), to simulate gastric fluid.[7] Maintain the temperature at 37 ± 0.5°C.[7]
- Procedure: Place a quantity of the solid dispersion equivalent to a specific dose of the drug (e.g., 60 mg nateglinide) into the dissolution vessel.[12] Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).[7][12]
- Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[12] Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain sink conditions.
- Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

#### In Vitro Cytotoxicity Assay

This protocol uses the MTS and LDH assays to assess the effect of Solutol® HS-15 on cell viability.[6][23]

- Cell Culture: Seed epithelial cells (e.g., Caco-2, A549) in 96-well plates at a density of 1x10<sup>4</sup> cells per well and culture for at least 24 hours.[6][23]
- Treatment: Prepare solutions of Solutol® HS-15 in a biologically relevant buffer (e.g., HBSS:HEPES, pH 7.4) at various concentrations, both above and below the CMC (e.g., 0.01 mM to 20 mM).[6][23]

#### Foundational & Exploratory





Incubation: Remove the cell culture medium and apply the Solutol® HS-15 solutions to the cells. Include a negative control (buffer only) and a positive control (e.g., 3 mM Triton-X 100).
 [6][23] Incubate the plates for a defined period (e.g., 3 hours) at 37°C.[6][23]

#### Assay:

- MTS Assay: Add the MTS reagent to the cells according to the manufacturer's instructions and incubate for a further 3 hours. Measure the absorbance at 492 nm.
- LDH Assay: Add the LDH working solution to the cells as per the manufacturer's protocol and incubate for 3 hours. Measure the absorbance at 492 nm.[6]
- Analysis: Calculate cell viability as a percentage relative to the negative control.





Click to download full resolution via product page



#### **Regulatory and Safety Profile**

Solutol® HS-15 has a favorable regulatory and safety profile. It is monographed in the United States Pharmacopeia (USP) as "Polyoxyl 15 Hydroxystearate" and in the European Pharmacopoeia (Ph. Eur.) as "Macrogol 660 Hydroxystearate".[2] It is also listed in the FDA's Inactive Ingredient Database (IID).[2]

Toxicological studies have demonstrated its safety in various animal models.[24] Notably, it has been shown to cause less histamine release compared to other commonly used solubilizers like Cremophor EL, suggesting a lower potential for hypersensitivity reactions.[24] Drug products containing Solutol® HS-15 have been approved for injectable use in several countries, including Canada and Argentina.[24]

#### Conclusion

Solutol® HS-15 is a highly versatile and effective non-ionic surfactant that plays a critical role in modern pharmaceutical development. Its ability to significantly enhance the solubility, dissolution rate, and oral bioavailability of poorly water-soluble drugs makes it an invaluable tool for formulators. The well-understood mechanisms of action, including micellar solubilization, formation of stable amorphous solid dispersions, and inhibition of P-gp efflux, provide a rational basis for its application. Supported by a strong safety profile and regulatory acceptance, Solutol® HS-15 remains a key enabling excipient for bringing challenging drug candidates to the market in both oral and parenteral dosage forms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. usbio.net [usbio.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. ijpsonline.com [ijpsonline.com]

#### Foundational & Exploratory





- 5. Page loading... [guidechem.com]
- 6. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. ijper.org [ijper.org]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Solutol® HS-15: A Technical Guide for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8082359#solutol-hs-15-as-a-non-ionic-surfactant-in-pharmaceutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com